molecular formula C22H29ClN2O5 B14597916 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate CAS No. 60614-45-1

1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate

Cat. No.: B14597916
CAS No.: 60614-45-1
M. Wt: 436.9 g/mol
InChI Key: NTGUHLPAMAUVGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the pentyloxy and diphenyl groups. The final step involves the formation of the pyrazolium salt by reacting with perchloric acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Chemical Reactions Analysis

1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,2-Dimethyl-4-(pentyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium perchlorate can be compared with other pyrazolium salts, such as:

Properties

CAS No.

60614-45-1

Molecular Formula

C22H29ClN2O5

Molecular Weight

436.9 g/mol

IUPAC Name

1,2-dimethyl-4-pentoxy-3,5-diphenyl-1,3-dihydropyrazol-1-ium;perchlorate

InChI

InChI=1S/C22H28N2O.ClHO4/c1-4-5-12-17-25-22-20(18-13-8-6-9-14-18)23(2)24(3)21(22)19-15-10-7-11-16-19;2-1(3,4)5/h6-11,13-16,20H,4-5,12,17H2,1-3H3;(H,2,3,4,5)

InChI Key

NTGUHLPAMAUVGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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